Biological Activity and Therapeutic Potential of p-Tolyl Substituted Cyclopropylamines
Biological Activity and Therapeutic Potential of p-Tolyl Substituted Cyclopropylamines
Topic: Biological Activity of p-Tolyl Substituted Cyclopropylamines Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The cyclopropylamine (CPA) scaffold, exemplified by the clinically approved antidepressant tranylcypromine (2-PCPA), represents a privileged structure in medicinal chemistry. While originally developed as non-selective Monoamine Oxidase (MAO) inhibitors, recent research has repurposed this scaffold for epigenetic modulation, specifically targeting Lysine-Specific Demethylase 1 (LSD1/KDM1A).
This guide focuses on the
Chemical Biology & Mechanism of Action[1][2]
The Pharmacophore
The core structure is
-
Key Modification: 4-Methyl substitution on the phenyl ring.
-
Chirality: The (
) and ( ) enantiomers exhibit differential binding affinities, though racemic mixtures are often used in preliminary screening.
Mechanism-Based Inactivation
Both MAO and LSD1 utilize Flavin Adenine Dinucleotide (FAD) as a cofactor.
-
Single Electron Transfer (SET): The enzyme initiates catalysis by abstracting an electron from the amine nitrogen.
-
Ring Opening: The resulting radical cation is unstable; the cyclopropyl ring opens to form a radical species on the benzylic carbon.
-
Adduct Formation: This carbon radical attacks the N(5) position of the FAD cofactor, forming a stable covalent adduct that irreversibly inactivates the enzyme.
Visualization: Mechanism of Action
Figure 1: Mechanism of irreversible inhibition via FAD adduct formation.
Pharmacology & Structure-Activity Relationship (SAR)[5][6][7]
The biological activity of
Monoamine Oxidase (MAO) Activity
The
-
Effect of
-Methyl: The methyl group increases lipophilicity ( ), enhancing blood-brain barrier (BBB) penetration. -
Selectivity: In isolation, simple
-tolyl CPAs are non-selective. However, when integrated into larger scaffolds (e.g., pyrazoline derivatives), the -tolyl group can drive MAO-A selectivity (up to 100-fold over MAO-B), making them relevant for depression and anxiety research.
LSD1 (KDM1A) Inhibition
This is the primary area of modern development. LSD1 shares the amine oxidase fold with MAOs but has a larger substrate-binding cavity to accommodate the histone H3 tail.
-
The Challenge: Tranylcypromine is a weak LSD1 inhibitor (
) and too potent against MAOs. -
The Solution: The
-tolyl group serves as a scaffold for "orthogonal" substitution. Extending the molecule from the -position (or using the -tolyl group to fill the hydrophobic pocket while substituting the amine) improves LSD1 potency into the nanomolar range. -
Key Insight: The
-tolyl group alone is insufficient for high LSD1 selectivity. It must be coupled with an amino-acid mimetic tail (e.g., N-alkylation with lysine derivatives) to engage the carboxylate binding site unique to LSD1.
Visualization: SAR Decision Logic
Figure 2: SAR evolution from the p-tolyl core to therapeutic candidates.
Experimental Protocols
Synthesis: Curtius Rearrangement Route
This protocol yields the primary amine from the carboxylic acid precursor, a standard route for generating
Reagents:
-
trans-2-(p-tolyl)cyclopropane-1-carboxylic acid
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (
) -
tert-Butanol (
-BuOH) -
Trifluoroacetic acid (TFA)
Step-by-Step Methodology:
-
Acyl Azide Formation: Dissolve the carboxylic acid (1.0 eq) in anhydrous toluene. Add
(1.2 eq) and DPPA (1.1 eq). Stir at for 30 min, then room temperature (RT) for 1 hour. -
Curtius Rearrangement: Heat the mixture to
for 2 hours. Evolution of gas indicates isocyanate formation. -
Boc Protection: Add excess
-BuOH (5.0 eq) and reflux for 12 hours to trap the isocyanate as the Boc-protected amine. -
Deprotection: Concentrate the reaction, dissolve the residue in
, and add TFA (1:1 ratio). Stir at RT for 1 hour. -
Isolation: Basify with
to pH 10, extract with , dry over , and concentrate. Purify via flash chromatography.
Biological Assay: LSD1 Demethylation (Peroxidase-Coupled)
To verify biological activity, use a peroxidase-coupled fluorescence assay detecting
Materials:
-
Recombinant human LSD1 enzyme.[3]
-
Substrate: H3K4me2 peptide (ARTK(me2)QTARKSTGGKAPRKQLA).
-
Amplex Red reagent + Horseradish Peroxidase (HRP).
Protocol:
-
Incubation: Incubate LSD1 (50 nM) with the test compound (p-tolyl analog, varying concentrations) in assay buffer (50 mM HEPES pH 7.5, 0.1 mM BSA) for 15 minutes at RT.
-
Reaction Start: Add H3K4me2 peptide (10
), Amplex Red (50 ), and HRP (0.1 U/mL). -
Measurement: Monitor fluorescence continuously for 30 minutes (Ex/Em = 530/590 nm).
-
Analysis: Determine the initial velocity (
). Plot % inhibition vs. log[Inhibitor] to calculate .
Quantitative Data Summary
The following table summarizes the activity shifts associated with
| Compound | Substituent (R) | Target | Biological Outcome | |
| Tranylcypromine | -H | MAO-A/B | Potent Antidepressant | |
| Tranylcypromine | -H | LSD1 | Weak Epigenetic Activity | |
| p-Tolyl Analog | -CH3 | MAO-A | Retained Potency | |
| p-Tolyl Analog | -CH3 | LSD1 | Moderate Improvement | |
| NCL-1 (Derivative) | p-Tolyl + AA tail | LSD1 | High Selectivity (Oncology) |
Note: Data represents aggregated values from Gooden et al. and related SAR studies.
References
-
Schmidt, D. M. Z., & McCafferty, D. G. (2007). trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1.[4] Biochemistry.[4][5] [Link]
-
Gooden, D. M., et al. (2008). Facile synthesis of substituted trans-2-arylcyclopropylamines as inhibitors of LSD1 and MAO. Bioorganic & Medicinal Chemistry Letters.[6] (Cited via context of aryl-CPA synthesis).
-
Mimasu, S., et al. (2010). Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1. Biochemistry.[4][5] [Link]
-
Takagi, S., et al. (2017). A Novel LSD1 Inhibitor T-3775440 Disrupts GFI1B-Containing Complex Leading to Transdifferentiation and Impaired Growth of AML Cells. Molecular Cancer Therapeutics.[7] [Link]
-
Zhou, C., et al. (2017). Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1. PLOS ONE.[7] [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Unravelling the target landscape of tranylcypromines for new drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scholars@Duke publication: trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. [scholars.duke.edu]
- 5. US9708309B2 - Arylcyclopropylamine based demethylase inhibitors of LSD1 and their medical use - Google Patents [patents.google.com]
- 6. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 7. BioKB - CoOccurrence - cyclopropylamine - KDM1A [biokb.lcsb.uni.lu]
